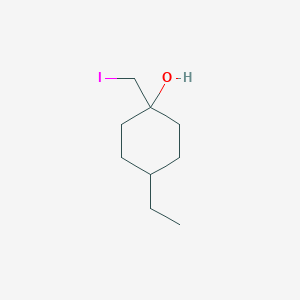
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₇IO It is a cyclohexanol derivative where the hydroxyl group is substituted with an iodomethyl group and an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of 4-ethylcyclohexanol. One common method is the reaction of 4-ethylcyclohexanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodonium ion, which subsequently reacts with the hydroxyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: 4-Ethyl-1-(iodomethyl)cyclohexanone or 4-ethyl-1-(iodomethyl)cyclohexanoic acid.
Reduction: 4-Ethyl-1-methylcyclohexanol.
Substitution: 4-Ethyl-1-(hydroxymethyl)cyclohexan-1-ol or 4-Ethyl-1-(cyanomethyl)cyclohexan-1-ol.
Scientific Research Applications
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol depends on the specific application and the target molecule. In general, the compound may interact with biological molecules through its hydroxyl and iodomethyl groups, forming hydrogen bonds or undergoing nucleophilic substitution reactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylcyclohexanol
- 4-Methyl-1-(iodomethyl)cyclohexan-1-ol
- 1-(Iodomethyl)cyclohexanol
Uniqueness
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and an iodomethyl group on the cyclohexanol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-ethyl-1-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17IO/c1-2-8-3-5-9(11,7-10)6-4-8/h8,11H,2-7H2,1H3 |
InChI Key |
VSRWOXQUZSFIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















